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Comparative Overview of HIV-1 Maturation Inhibitors

The table below summarizes key investigational HIV-1 Maturation Inhibitors, highlighting the progression

from the first-generation Bevirimat to more recent candidates designed to overcome its limitations.

Primary
Inhibitor Developmental Key Mechanism Resistance Potency (ECso) &
Name Status Insights Mutations Notes
(Location)
Bevirimat Clinical trials First-in-class Ml; SP1-AlV, SP1- Natural
(BVM) discontinued [1] binds inside CACTD- V7A/N7M, SP1- polymorphisms
[2] SP1 6-helix bundle, T8A/T8N [1] [4] caused up to 50%
stabilizing it and clinical non-
preventing protease response [1]

access [1] [3]
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Inhibitor
Name

EP-39

Compound

41

GSK3640254

VH3739937
(VH-937)

HRF-10071

Developmental
Status

Preclinical
research [4]

Preclinical
research [5]

Phase 2b trials
(2]

Phase 1
complete,
ongoing
development [2]

Phase 2 proof-of-
concept [6]

Key Mechanism
Insights

BVM derivative;
binds same pocket
as BVM but with
different positioning
and improved
solubility [4]

C-28 modified BVM
analog; enhanced
anti-maturation
activity without
introducing anti-entry
effects [5]

Improved pan-
genotypic coverage;
overcomes many
polymorphisms
resistant to earlier
Mis [2]

Structurally similar to
GSK3640254; long
oral half-life (67-97
hrs) compatible with
once-weekly dosing

[2]

Novel oral MI;
demonstrated
antiviral activity as
monotherapy [6]

Primary
Resistance
Mutations
(Location)

SP1-AlV, SP1-
A3T, SP1-A3V,
CA-H226N, CA-
K227R, CA-L231M
[4]

Information not
specified in search
results

A364YV substitution
remains a key
resistance
mutation [2]

A364V confers
reduced
susceptibility;
other selected
substitutions led to
non-functional
viruses [2]

Some resistance
mutations
emerged during
short-term
monotherapy [6]

Potency (ECso) &
Notes

Higher selectivity
index and antiviral
activity than BVM

[4]

ICs0 = 0.0059 pM
(approx. 15x more
potent than BVM)

[5]

Potent against
diverse HIV-1
isolates; A364V
confers reduced
susceptibility [2]

ECs0<5.0 nM
against a broad
range of HIV-1
isolates [2]

Viral load reduction
up to -1.84 log after
14 days; potential
for long-acting
therapy [6]
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Mechanism of Action and Resistance

The following diagram illustrates the shared mechanism of action of MIs and the structural basis for

resistance.
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MIs uniquely target the final step of Gag processing, where the Capsid (CA) protein is separated from Spacer
Peptide 1 (SP1) [1] [3]. This CA-SP1 junction forms a 6-helix bundle (or "junction helix") in the immature
Gag lattice. The scissile bond is hidden inside this bundle, requiring it to at least partially unfold for the viral

protease to access it [1].

¢ Inhibition Mechanism: Mis like Bevirimat bind inside the central pore of this 6-helix bundle,
stabilizing it and thereby preventing the necessary unfolding and subsequent cleavage by the
protease [1]. This results in the production of non-infectious, immature viral particles [4].
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¢ Resistance Mechanism: Resistance arises from mutations in the CA-SP1 region (e.g., SP1-AlV,
SP1-V7A). These mutations can alter the local conformation and dynamics of the 6-helix bundle,
reducing the compound's binding affinity and stability, as shown structurally for SP1-A1V and SP1-
V7A[1] [4]. The A364V mutation (also referred to as SP1-A1V in some numbering systems) remains
a challenge even for newer Mls, as it is associated with faster cleavage kinetics and reduced Ml

residence time on the target [2].

Key Experimental Methods for Characterization

The data in the comparison table and the understanding of the mechanism are derived from several key

experimental approaches.

¢ Binding Site Mapping: Photoaffinity analogs of Bevirimat crosslinked to immature Virus-Like
Particles (VLPs), followed by mass spectrometry to identify the specific crosslinked peptides within
Gag, confirming binding at the CA-SP1 junction [3].

e Structural Studies: Magic-angle spinning NMR spectroscopy was used to determine atomic-
resolution structures of microcrystalline CACTD-SP1 assemblies with bound MI (BVM) and/or the
cofactor IP6. This technique provided direct, atomic-level details of how the inhibitor binds within the
6-helix bundle and quenches its dynamics [1].

¢ Antiviral Potency and Resistance Profiling:

o Multiple-cycle replication assays in cell lines (e.g., MT-2, CEM) or PBMCs are used to
determine the half-maximal effective concentration (ECso) and monitor the emergence of

resistance over multiple viral replication cycles [4] [2].
o Site-directed mutagenesis is used to engineer specific resistance mutations (e.g., SP1-AlV,

A364V) into recombinant viruses. The susceptibility of these mutant viruses to Mis is then
tested to confirm the role of the mutation in resistance [4] [2].

Future Development of Maturation Inhibitors

Current research is focused on developing next-generation MIs that overcome the limitations of Bevirimat.
The overarching goals are to achieve pan-genotypic activity (effectiveness against all major HIV-1
subtypes), improved potency against common polymorphisms, and a high barrier to resistance [2].
Furthermore, compounds with longer half-lives, like VH-937, are being pursued to enable less frequent,
long-acting dosing regimens, which could significantly improve treatment adherence and quality of life for

people living with HIV [2] [6].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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